molecular formula C22H28N2O5 B10896116 1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No.: B10896116
M. Wt: 400.5 g/mol
InChI Key: NUCVTUJZMYDGJU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with two distinct aromatic groups. The compound’s structure includes a 2,3-dimethoxybenzyl group and a 7-methoxy-1,3-benzodioxol-5-ylmethyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Aromatic Groups: The piperazine core is then substituted with the 2,3-dimethoxybenzyl group and the 7-methoxy-1,3-benzodioxol-5-ylmethyl group through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperazine nitrogen atoms, making them more nucleophilic.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under hydrogenation conditions to form cyclohexane derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxybenzyl)piperazine: Lacks the 7-methoxy-1,3-benzodioxol-5-ylmethyl group.

    4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine: Lacks the 2,3-dimethoxybenzyl group.

    1-(2,3-Dimethoxyphenyl)piperazine: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is unique due to the presence of both the 2,3-dimethoxybenzyl and 7-methoxy-1,3-benzodioxol-5-ylmethyl groups. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

InChI

InChI=1S/C22H28N2O5/c1-25-18-6-4-5-17(21(18)27-3)14-24-9-7-23(8-10-24)13-16-11-19(26-2)22-20(12-16)28-15-29-22/h4-6,11-12H,7-10,13-15H2,1-3H3

InChI Key

NUCVTUJZMYDGJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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